molecular formula C18H20N2O4S B3015546 2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954613-27-5

2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B3015546
CAS RN: 954613-27-5
M. Wt: 360.43
InChI Key: WUGMCXVOBORDOS-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess unique biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Aldo-Keto Reductase (AKR) 1C3 Inhibitors

Aldo-keto reductase (AKR) 1C3 inhibitors, which may share structural similarities with the compound , have been highlighted for their role in treating hormonal malignancies, including prostate cancer, breast cancer, and leukemia. The inhibitors have shown promise in preclinical models, offering a pathway to develop new therapeutics for castration-resistant prostate cancer and other conditions (Penning, 2017).

Redox Mediators in Organic Pollutant Treatment

Redox mediators have been utilized to enhance the degradation efficiency of recalcitrant compounds in wastewater, with enzymes such as laccases and peroxidases playing a crucial role. The research underscores the potential of using advanced enzymatic treatments for environmental remediation, suggesting avenues for the application of novel compounds in enhancing these processes (Husain & Husain, 2007).

Serotonin 5-HT(6) Receptor Ligands

Compounds acting as ligands for the serotonin 5-HT(6) receptor have been explored for their potential in improving cognitive functions and treating memory disorders. This research area exemplifies how chemical compounds with specific receptor affinities can be harnessed for developing treatments for neurological conditions (Russell & Dias, 2002).

Organophosphate Exposure Pre-treatment

Research on reversible cholinesterase inhibitors as pre-treatment for organophosphate exposure suggests a preventive approach to mitigate the toxic effects of organophosphates. This line of investigation highlights the importance of chemical compounds in developing protective strategies against toxic exposures (Lorke & Petroianu, 2018).

Neurotoxicity of Brominated Flame Retardants

Studies on the neurotoxicity of brominated flame retardants and their metabolites emphasize the environmental and health implications of chemical pollutants. Such research underscores the necessity for chemical compounds that can either prevent the formation of toxic metabolites or mitigate their effects, demonstrating an area where novel compounds might find application (Dingemans et al., 2011).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-13-18(21)19-16-8-7-14-9-10-20(12-15(14)11-16)25(22,23)17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGMCXVOBORDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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